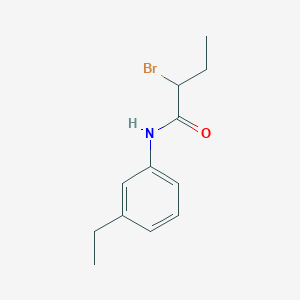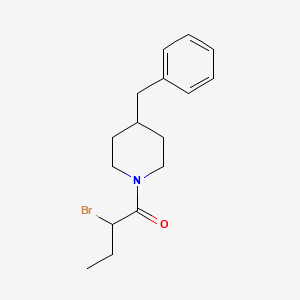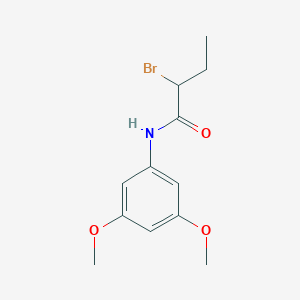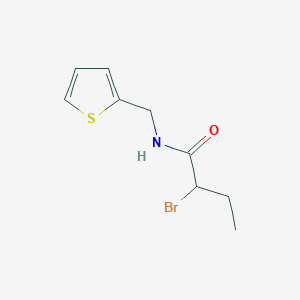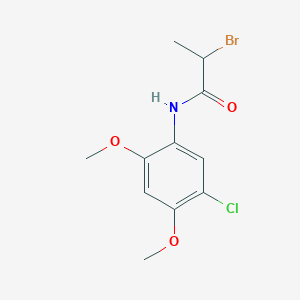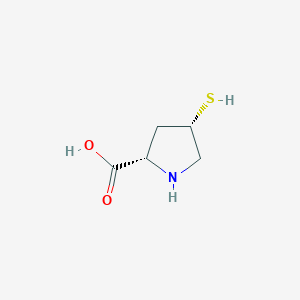
Cis-4-mercapto-L-proline
Descripción general
Descripción
“Cis-4-mercapto-L-proline” is a compound with the molecular formula C5H9NO2S . It is also known by other names such as “(2S,4S)-4-Sulfanylpyrrolidine-2-carboxylic acid” and "(2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid" .
Synthesis Analysis
The synthesis of cis- and trans-4-mercapto-L-proline derivatives has been reported in the literature . Another study describes a practical approach, proline editing, for the synthesis of peptides with stereospecifically modified proline residues .Molecular Structure Analysis
The molecular weight of “Cis-4-mercapto-L-proline” is 147.20 g/mol . The IUPAC name is "(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid" . The InChI and SMILES notations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
“Cis-4-mercapto-L-proline” has a molecular weight of 147.20 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 147.03539970 g/mol . The topological polar surface area is 50.3 Ų .Aplicaciones Científicas De Investigación
Enzymatic Production and Hydroxylation
Cis-4-mercapto-L-proline has been studied in the context of enzymatic hydroxylation, a process critical for producing valuable chiral building blocks in pharmaceuticals. Research has focused on novel 2-oxoglutarate-dependent dioxygenases that convert L-proline to various hydroxyproline isomers, including cis-4-hydroxy-L-proline. These enzymes are important for industrial production of hydroxy-L-proline, a key component in pharmaceutical synthesis (Hara & Kino, 2009).
Applications in PET Imaging
Cis-4-mercapto-L-proline is relevant in the field of Positron-Emission-Tomography (PET) imaging. Isomers of 4-[18F]fluoro-proline, including cis-4-[18F]fluoro-L-proline, have been studied for their uptake in pathologies associated with increased collagen formation and in neoplastic lesions. These studies explore the potential of these compounds in detecting diseases like pulmonary fibrosis and various carcinomas (Geisler et al., 2014).
Fundamental Research and Industrial Use
Cis-4-mercapto-L-proline analogues have been studied extensively for their role in the folding and structure of proteins. These analogues are valuable for researching cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. Beyond fundamental research, they hold promise for industrial applications, particularly in modifying the biological and pharmaceutical properties of peptides (Bach & Takagi, 2013).
Regio- and Stereoselective Hydroxylation
Studies have also focused on the refined regio- and stereoselective hydroxylation of L-pipecolic acid using protein engineering based on L-proline cis-4-hydroxylases. This research contributes to the efficient production of hydroxylated chiral ingredients, which are essential in the pharmaceutical industry (Koketsu et al., 2015).
Potential in Anticancer Drug Development
Cis-4-mercapto-L-proline's analogues, such as cis-4-hydroxy-L-proline, have been investigated for their antitumor activity in both tissue culture and in vivo studies. These analogues are potent inhibitors of cell growth, making them candidates for anticancer drug development (Bach et al., 2012).
Propiedades
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNANFOWNSGDJL-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628714 | |
| Record name | (4S)-4-Sulfanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-4-mercapto-L-proline | |
CAS RN |
171189-35-8 | |
| Record name | (4S)-4-Sulfanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



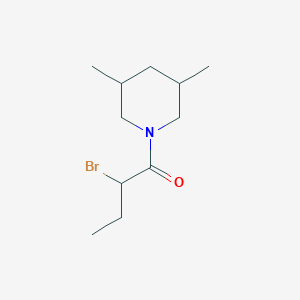


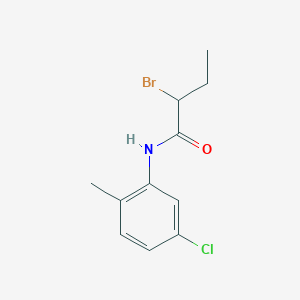

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

